

Application Notes and Protocols for Preparing Sodium α -Linolenate Stock Solutions

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Compound of Interest

Compound Name: Sodium linolenate

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Introduction

Sodium α -linolenate is the sodium salt of α -linolenic acid (ALA), an essential omega-3 polyunsaturated fatty acid (PUFA). ALA serves as a crucial precursor for the biosynthesis of longer-chain omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are pivotal in numerous physiological processes.^{[1][2][3]} In laboratory settings, sodium α -linolenate is utilized as a tool to investigate cellular metabolism, lipid signaling, and the therapeutic potential of omega-3 fatty acids in inflammatory diseases and metabolic syndromes.^{[4][5][6][7]}

Due to its amphipathic nature and susceptibility to oxidation, preparing stable and reproducible stock solutions of sodium α -linolenate requires specific handling and methodologies.^{[8][9]}

These application notes provide detailed protocols for the preparation, storage, and quality control of sodium α -linolenate stock solutions for both in vitro and in vivo research applications.

Material Properties and Storage

Proper handling and storage of sodium α -linolenate are critical to prevent degradation and ensure experimental consistency. The compound is sensitive to air, light, heat, and moisture.^{[8][9]}

Table 1: Physical and Chemical Properties of Sodium α -Linolenate

Property	Value	Reference
Chemical Name	(9Z,12Z,15Z)-octadecatrienoic acid, sodium salt	[2][10]
Synonyms	ALA sodium salt, C18:3 n-3	[2][10]
CAS Number	822-18-4	[2][3][10]
Molecular Formula	C ₁₈ H ₂₉ NaO ₂	[2][10]
Molecular Weight	300.4 g/mol	[2][3][10]
Appearance	Crystalline solid	[10]
Purity	Typically ≥95%	[2][3][10]

Table 2: Solubility and Recommended Storage Conditions

Parameter	Recommendation	Reference
Solubility	Ethanol: ~1.5 mg/mL Ethanol:PBS (pH 7.2) (1:5): ~0.5 mg/mL Aqueous Buffers: Sparingly soluble	[2][3][10]
Storage (Solid)	Store at -20°C or -80°C for ≥1 year. Keep in a tightly sealed container under inert gas (e.g., nitrogen).	[8][10][11]
Storage (Ethanol Stock)	Store at -80°C for up to 1 year. Protect from light and air.	[11]
Storage (Aqueous Dilutions)	Prepare fresh for each experiment. Do not store for more than one day.	[10]

Experimental Protocols

The following protocols describe methods for preparing a high-concentration ethanolic stock solution and subsequent aqueous working solutions. It is recommended to handle the material under an inert atmosphere where possible to minimize oxidation.

Protocol 1: Preparation of a 100 mM Ethanolic Stock Solution

This protocol utilizes sonication to create a homogenous micellar stock solution in ethanol, which has been shown to be stable and suitable for a wide range of fatty acids.[\[12\]](#)

Materials:

- Sodium α -linolenate powder (CAS 822-18-4)
- 200-proof, anhydrous ethanol (purged with inert gas, if possible)
- Sterile, conical tube or vial with a screw cap
- Analytical balance
- Ice bath sonicator or probe sonicator
- Argon or nitrogen gas source (optional, but recommended)

Methodology:

- Weigh 30.04 mg of sodium α -linolenate powder and place it into a sterile conical tube. (This corresponds to 100 μ mol based on a MW of 300.4 g/mol).
- Add 1.0 mL of anhydrous ethanol to the tube.
- If available, briefly flush the headspace of the tube with argon or nitrogen gas and immediately seal the cap tightly.
- Place the tube in an ice bath and sonicate the mixture. Continue sonication until the powder is fully dispersed and the mixture appears as a homogenous, milky solution.[\[12\]](#) This indicates the formation of a stable micellar suspension.

- Vortex the solution briefly to ensure uniformity.
- For long-term storage, aliquot the stock solution into smaller volume, airtight vials (e.g., amber glass vials) to minimize freeze-thaw cycles and exposure to air. Flush each vial with inert gas before sealing.
- Store the aliquots at -80°C, protected from light. This 100 mM stock solution is reported to be stable for at least 6 months under these conditions.[\[12\]](#)

Protocol 2: Preparation of Aqueous Working Solutions for Cell Culture

This protocol describes the dilution of the ethanolic stock into a cell culture medium or buffer (e.g., PBS) for immediate use.

Materials:

- 100 mM Sodium α -linolenate ethanolic stock solution (from Protocol 1)
- Pre-warmed sterile cell culture medium or buffer (e.g., PBS, pH 7.2)
- Sterile polypropylene tubes

Methodology:

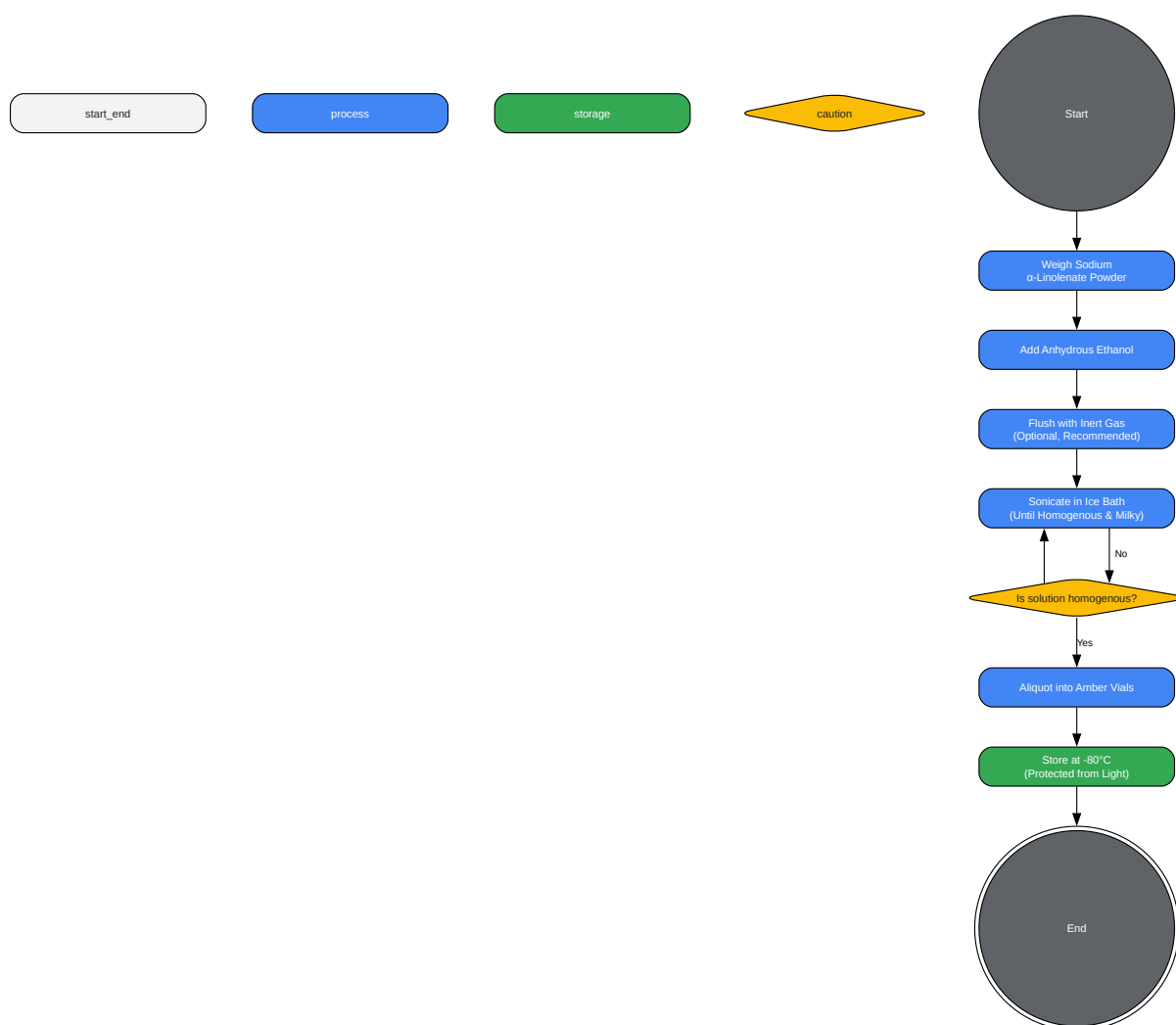
- Thaw an aliquot of the 100 mM ethanolic stock solution at room temperature.
- Determine the final concentration of sodium α -linolenate required for your experiment (e.g., 100 μ M).
- In a sterile tube, add the required volume of pre-warmed culture medium or buffer.
- To prepare a 100 μ M working solution, add 1 μ L of the 100 mM stock solution for every 1 mL of medium (a 1:1000 dilution).
- Pipette the stock solution directly into the medium while vortexing or swirling gently to ensure rapid dispersal and prevent precipitation. The final concentration of ethanol should be kept low (typically $\leq 0.1\%$) to avoid solvent effects on cells.

- Use the freshly prepared working solution immediately. Do not store aqueous solutions of sodium α -linolenate.[\[10\]](#)

Experimental Workflow and Signaling Pathways

Workflow for Stock Solution Preparation

The following diagram outlines the key steps for preparing a sodium α -linolenate stock solution.

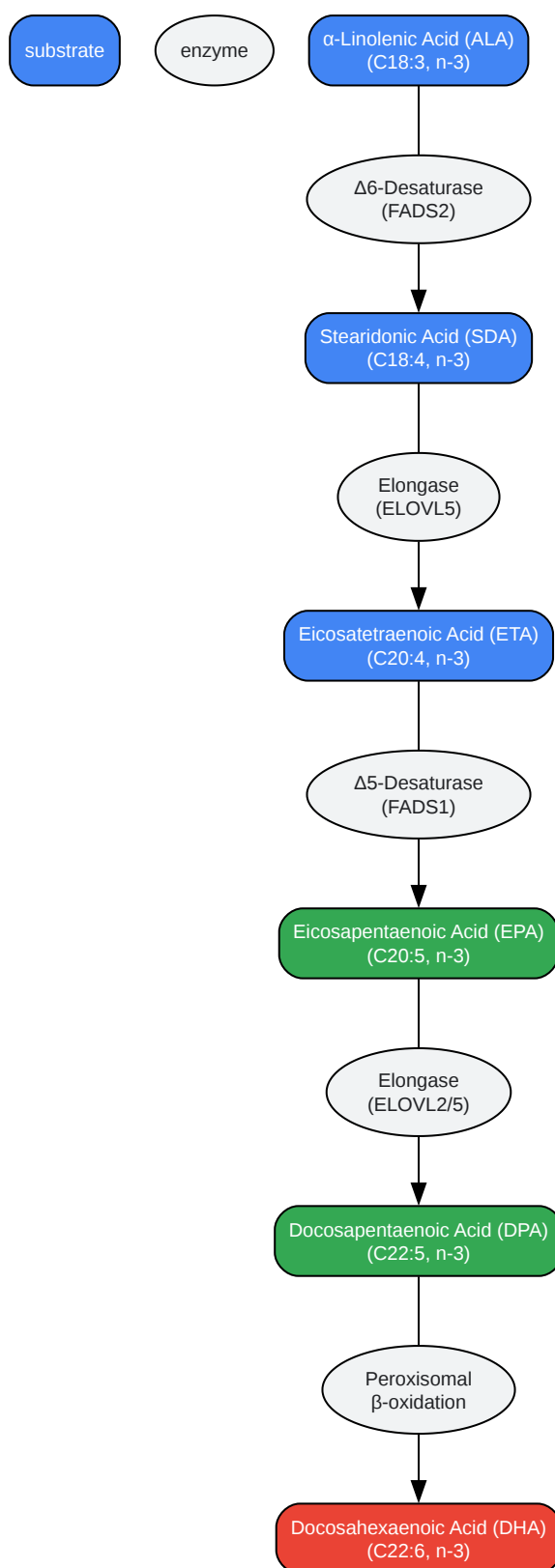


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Workflow for preparing sodium α -linolenate stock solution.

Metabolic Pathway of α -Linolenic Acid

ALA is the parent compound of the omega-3 fatty acid family. In humans and other mammals, it is metabolized into the long-chain PUFAs, EPA and DHA, through a series of enzymatic reactions in the endoplasmic reticulum.^{[1][13][14]} This conversion process is known to have limited efficiency.^{[15][16]}



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Metabolic conversion pathway of ALA to EPA and DHA.

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